molecular formula C161H240N46O41S2 B10788415 Cortistatin-29 (rat) (trifluoroacetate salt)

Cortistatin-29 (rat) (trifluoroacetate salt)

Cat. No.: B10788415
M. Wt: 3540.0 g/mol
InChI Key: GQJOQLQAIUKBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Cortistatin-29 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The disulfide bond between cysteine residues can be reduced to form free thiol groups, which can then participate in further chemical modifications .

Common Reagents and Conditions: Common reagents used in the chemical reactions of cortistatin-29 include reducing agents such as dithiothreitol (DTT) and oxidizing agents such as hydrogen peroxide (H2O2) . These reactions are typically carried out under mild conditions to preserve the integrity of the peptide.

Major Products Formed: The major products formed from the chemical reactions of cortistatin-29 include modified peptides with altered disulfide bonds or additional functional groups . These modifications can be used to study the structure-activity relationships of the peptide and its interactions with receptors.

Properties

IUPAC Name

6-amino-2-[[37-[[1-[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-[1-[5-amino-2-[[5-amino-2-[[2-[[1-[1-[5-carbamimidamido-2-[[4-carboxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-(1-hydroxyethyl)-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C161H240N46O41S2/c1-87(2)72-107(195-150(238)120-48-28-68-204(120)157(245)122-50-30-70-206(122)155(243)104(46-26-66-176-161(172)173)187-136(224)102(55-59-128(215)216)184-134(222)100-54-58-127(214)179-100)138(226)185-101(52-56-124(167)211)135(223)188-105(53-57-125(168)212)156(244)207-71-31-51-123(207)158(246)205-69-29-49-121(205)151(239)196-112(77-93-81-174-86-178-93)143(231)182-99(45-25-65-175-160(170)171)133(221)194-114(79-129(217)218)145(233)180-96(40-15-20-60-162)131(219)186-103(43-18-23-63-165)154(242)203-67-27-47-119(203)152(240)201-118-85-250-249-84-117(149(237)189-106(159(247)248)44-19-24-64-166)200-147(235)116(83-209)199-146(234)115(82-208)198-141(229)110(75-91-36-11-6-12-37-91)197-153(241)130(88(3)210)202-137(225)98(42-17-22-62-164)181-142(230)111(76-92-80-177-95-39-14-13-38-94(92)95)192-140(228)109(74-90-34-9-5-10-35-90)190-139(227)108(73-89-32-7-4-8-33-89)191-144(232)113(78-126(169)213)193-132(220)97(183-148(118)236)41-16-21-61-163/h4-14,32-39,80-81,86-88,96-123,130,177,208-210H,15-31,40-79,82-85,162-166H2,1-3H3,(H2,167,211)(H2,168,212)(H2,169,213)(H,174,178)(H,179,214)(H,180,233)(H,181,230)(H,182,231)(H,183,236)(H,184,222)(H,185,226)(H,186,219)(H,187,224)(H,188,223)(H,189,237)(H,190,227)(H,191,232)(H,192,228)(H,193,220)(H,194,221)(H,195,238)(H,196,239)(H,197,241)(H,198,229)(H,199,234)(H,200,235)(H,201,240)(H,202,225)(H,215,216)(H,217,218)(H,247,248)(H4,170,171,175)(H4,172,173,176)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJOQLQAIUKBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)N)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)C(C)O)CC1=CC=CC=C1)CO)CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C161H240N46O41S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3540.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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